

Amdoxovir tissue penetration comparison

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Compound Focus: Amdoxovir

CAS No.: 145514-04-1

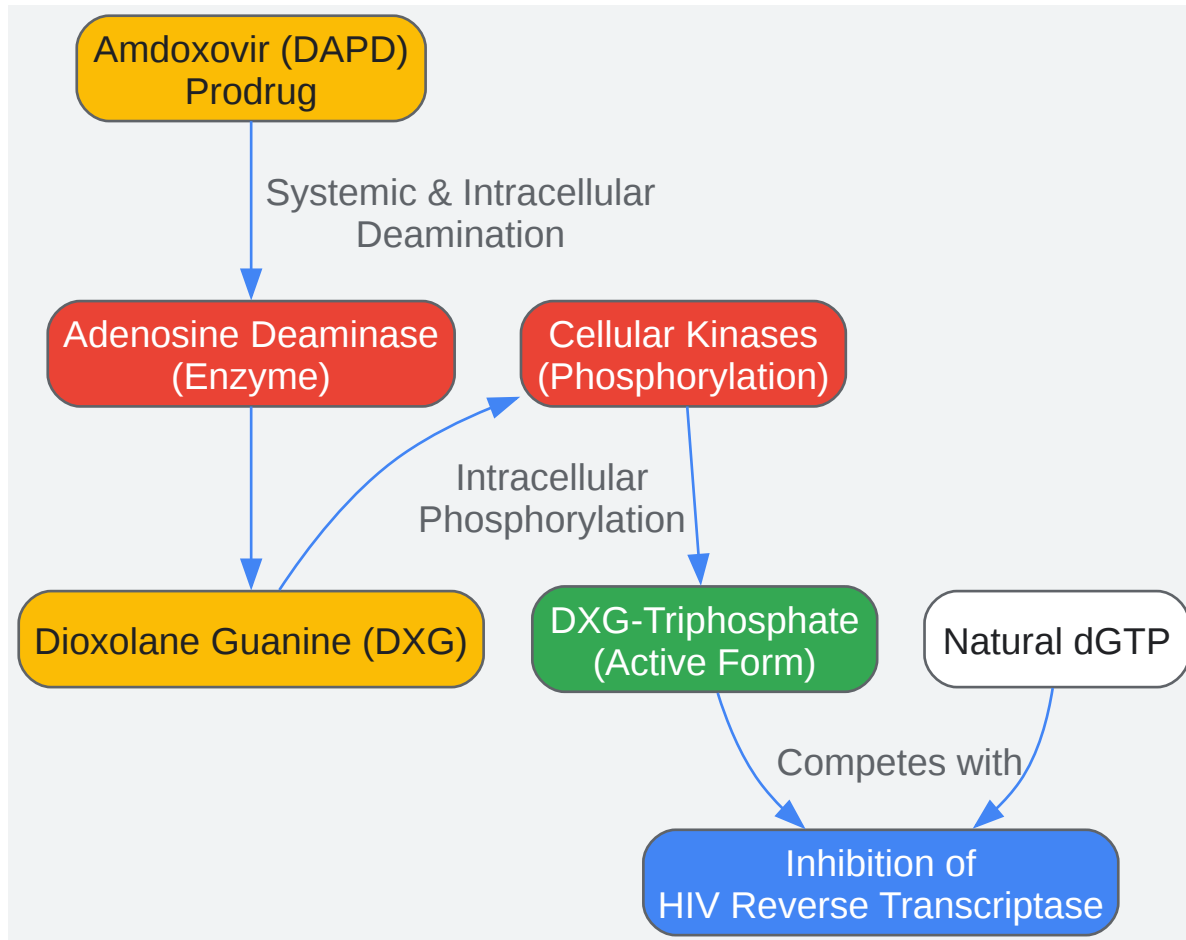
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Amdoxovir (DAPD) Profile and Key Data

Parameter	Description & Data
Drug Name	Amdoxovir (AMDX); also known as (-)- β -D-2,6-diaminopurine dioxolane (DAPD) [1] [2] [3]
Role	Oral prodrug [4]
Active Metabolite	Dioxolane Guanine (DXG) [1] [2]
Primary Mechanism	Nucleoside Reverse Transcriptase Inhibitor (NRTI). DXG-triphosphate competes with natural dGTP for incorporation by HIV-1 Reverse Transcriptase, acting as a chain terminator [1] [2].
Activation Pathway	DAPD \rightarrow (deaminated by adenosine deaminase) \rightarrow DXG \rightarrow (phosphorylated by cellular kinases) \rightarrow DXG-Triphosphate (active form) [1] [2].
Intracellular Half-life (DXG-TP)	Approximately 16 hours in activated primary human lymphocytes [1].
Key Resistance Mutations	K65R and L74V in HIV-1 RT are associated with decreased susceptibility [1].

The following diagram illustrates the metabolic activation pathway of **amdoxovir** and the experimental strategy used to study its activity:



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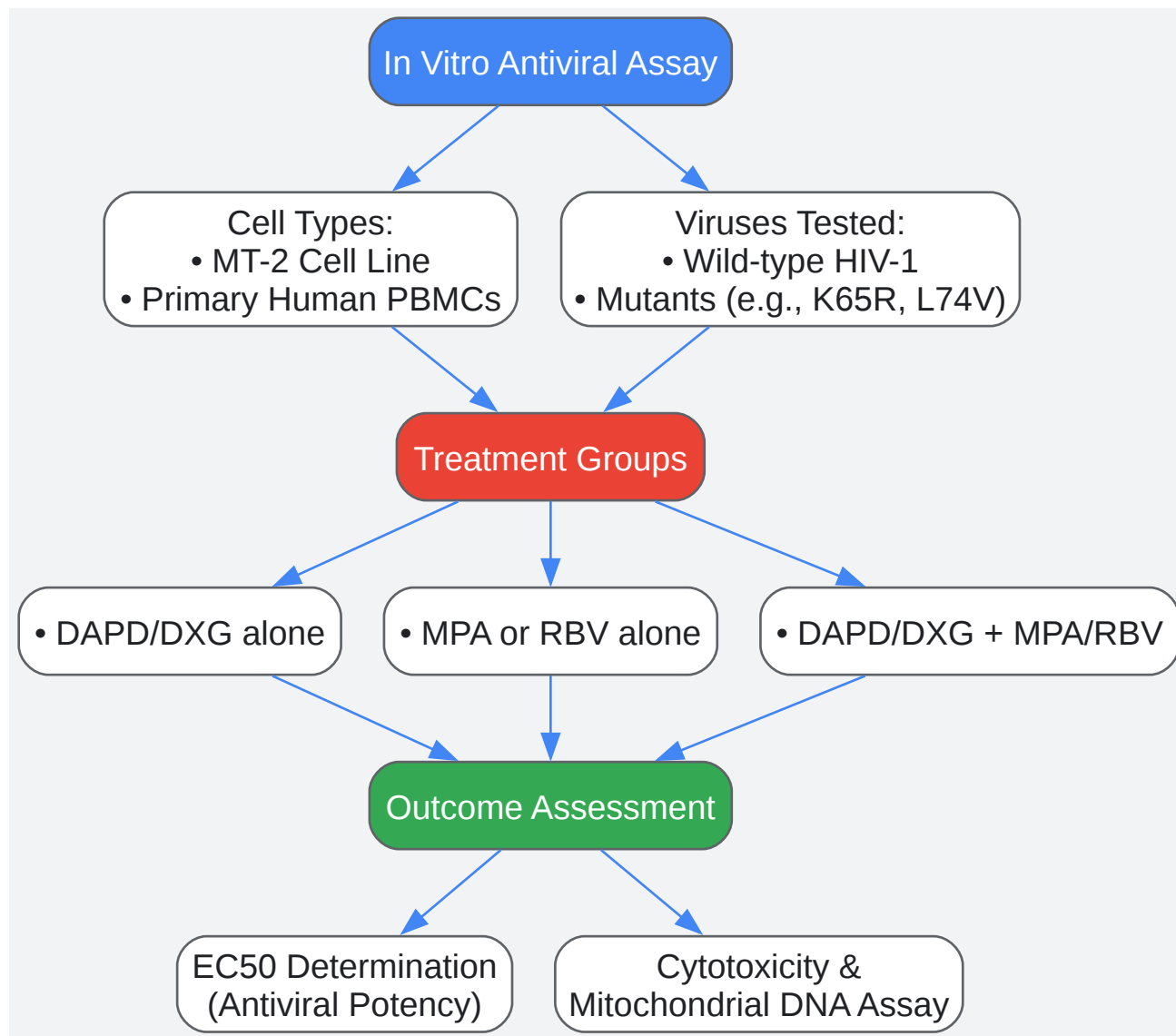
Experimental Insights and Combination Strategies

Research indicates that **amdoxovir**'s antiviral effect can be enhanced by modulating the host cell's nucleotide environment.

- **Synergy with IMPDH Inhibitors:** Compounds like **Mycophenolic Acid (MPA)** or **Ribavirin (RBV)** inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH). This reduces the intracellular levels of the natural nucleotide dGTP. With less dGTP available, DXG-TP has a superior competitive advantage for incorporation by HIV Reverse Transcriptase [2].
- **Re-sensitizing Resistant Virus:** This strategy of depleting dGTP pools has been shown to **reverse resistance** in HIV isolates containing mutations that normally confer reduced susceptibility to DXG

(like K65R or L74V), bringing the EC50 back to near wild-type levels [2].

The experimental workflow for this combination study is outlined below:



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References

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